4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde
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Overview
Description
4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is a complex organic compound that features a thiazole ring, a piperazine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the thiazole ring, the introduction of the trifluoromethoxyphenyl group, and the coupling with piperazine-1-carbaldehyde. Common synthetic methods include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethoxyphenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperazine-1-carbaldehyde: This final step can be performed using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, making it valuable in biochemical studies.
Mechanism of Action
The mechanism of action of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and trifluoromethoxyphenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist.
Thiazole Derivatives: Various thiazole derivatives exhibit diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.
Uniqueness
4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxyphenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H16F3N3O3S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-14(16(25)23-8-6-22(10-24)7-9-23)27-15(21-11)12-2-4-13(5-3-12)26-17(18,19)20/h2-5,10H,6-9H2,1H3 |
InChI Key |
OPSYSCNKKVXKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C=O |
Origin of Product |
United States |
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